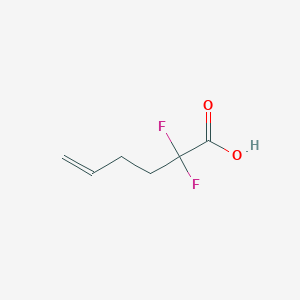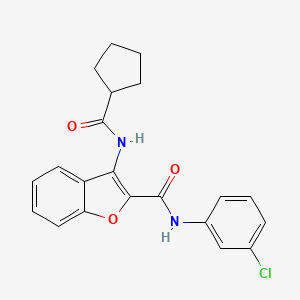
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-47,497 was first synthesized in the 1990s as part of a research project aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, CP-47,497 has been the subject of extensive scientific research, particularly in the field of pharmacology and neuroscience.
Mecanismo De Acción
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. This receptor is widely distributed throughout the brain, and its activation by N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide leads to a range of physiological effects, including altered neuronal activity, changes in neurotransmitter release, and modulation of synaptic plasticity. The precise mechanisms by which N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide exerts its effects are still being studied, but it is clear that the drug has a complex and multifaceted mode of action.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in gene expression, alterations in protein synthesis, and modulation of various signaling pathways. The drug has also been shown to have effects on behavior, including changes in locomotor activity, anxiety-like behavior, and reward-related behavior. The precise nature of these effects varies depending on the dose, route of administration, and other factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has several advantages as a research tool, including its high potency, selectivity for the CB1 receptor, and ability to cross the blood-brain barrier. These properties make it a valuable tool for investigating the role of the endocannabinoid system in the brain, and for developing new drugs that target this system. However, there are also limitations to the use of N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide in laboratory experiments, including its potential for toxicity at high doses, its limited solubility in water, and its tendency to degrade over time.
Direcciones Futuras
There are many potential future directions for research on N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide and related synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various medical conditions, including pain, inflammation, and neurological disorders. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain, particularly with regard to neuroplasticity and cognitive function. Additional research is also needed to better understand the mechanisms by which N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide exerts its effects, and to develop new methods for synthesizing and administering the drug.
Métodos De Síntesis
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is complex and beyond the scope of this paper, but it generally involves the use of organic solvents, catalysts, and other chemical agents. The purity of the final product is critical for accurate scientific research, and the synthesis process must be carefully controlled to ensure consistent results.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has been extensively studied for its pharmacological properties, particularly its interaction with the endocannabinoid system in the brain. This system plays a critical role in regulating various physiological processes, including pain, appetite, mood, and memory. N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide has been used as a research tool to study the effects of cannabinoids on this system, and to investigate potential therapeutic applications for various medical conditions.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-14-8-5-9-15(12-14)23-21(26)19-18(16-10-3-4-11-17(16)27-19)24-20(25)13-6-1-2-7-13/h3-5,8-13H,1-2,6-7H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKTXJYULSMSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2789860.png)
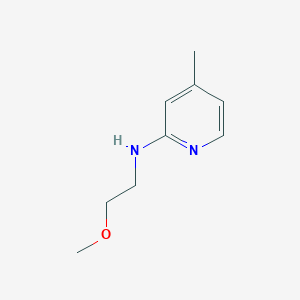
![3-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2789862.png)
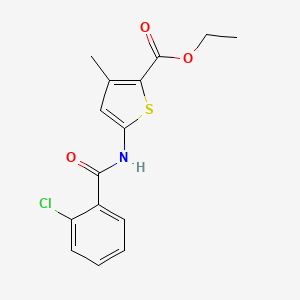
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2789864.png)


![methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate](/img/structure/B2789869.png)
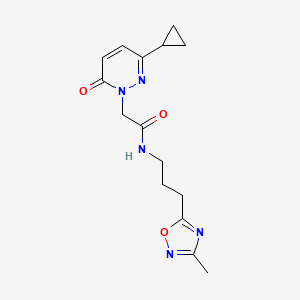
![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2789876.png)
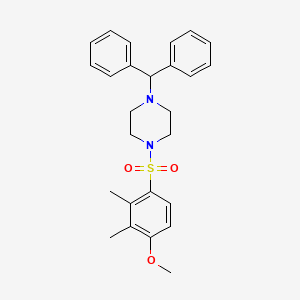
![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)
![3-(3-Chloro-4-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2789879.png)
